molecular formula C11H14N2O B145552 4,4'-Dimethylaminorex CAS No. 1445569-01-6

4,4'-Dimethylaminorex

Cat. No.: B145552
CAS No.: 1445569-01-6
M. Wt: 190.24 g/mol
InChI Key: NPILLHMQNMXXTL-UHFFFAOYSA-N

Mechanism of Action

Target of Action

4,4’-Dimethylaminorex, also known as Serotoni, primarily targets the neurotransmitters serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and motor control .

Mode of Action

Serotoni acts as a potent and balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA), with EC50 values for serotonin, norepinephrine, and dopamine release of 18.5 nM, 26.9 nM, and 8.6 nM, respectively . This means that it stimulates the release of these neurotransmitters, enhancing their effects in the brain .

Pharmacokinetics

The metabolic profile of the compound has been characterized using both in vitro and in vivo models . The most abundant compounds detected, and those with the most extended window of detection, were the carboxylated and the hydroxylated metabolites . These analytes, together with the parent compound, were selected as the most suitable markers of intake .

Result of Action

It is known to act as a psychostimulant and entactogen . It has been linked to at least 31 deaths in Hungary, Poland, and the UK by February 2014, mostly when consumed in combination with other drugs .

Action Environment

The action environment of 4,4’-Dimethylaminorex can be influenced by various factors. For instance, the compound’s effects can be potentiated when consumed in combination with other drugs . Additionally, the compound’s action can be influenced by the individual’s metabolic profile, which can be affected by factors such as genetics, diet, and overall health .

Safety and Hazards

4,4’-Dimethylaminorex is harmful if inhaled, swallowed, or in contact with skin . It may cause eye, skin, or respiratory system irritation . It has been linked to at least 31 deaths in Hungary, Poland, and the UK by February 2014, mostly when consumed in combination with other drugs .

Biochemical Analysis

Biochemical Properties

4,4’-Dimethylaminorex acts as a potent and balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA), with EC 50 values for serotonin, norepinephrine, and dopamine release of 18.5 nM, 26.9 nM, and 8.6 nM, respectively . The metabolic profile of 4,4’-Dimethylaminorex was characterized using both in vitro and in vivo models . The phase I metabolic reactions included hydrolysis, carboxylation, hydroxylation, and carbonylation . CYP2D6 was the principal isoenzyme involved .

Cellular Effects

It has been found that 4,4’-Dimethylaminorex can influence the expression of markers of oxidative/nitrosative stress (8-OHdG, iNOS, NT and NOX2), apoptosis (Smac/DIABLO and NF-κB), and heat shock proteins (HSP27, HSP70, HSP90) in the cerebral cortex .

Molecular Mechanism

The molecular mechanism of action of 4,4’-Dimethylaminorex is primarily through its function as a potent and balanced serotonin-norepinephrine-dopamine releasing agent . This means it can increase the levels of these neurotransmitters in the brain, which can lead to various physiological effects.

Temporal Effects in Laboratory Settings

It is known that once formed, the phase I metabolites of 4,4’-Dimethylaminorex underwent extensive conjugation . Not only the most abundant compounds detected, but also those with the most extended window of detection, were the carboxylated and the hydroxylated metabolites .

Metabolic Pathways

The metabolic pathways of 4,4’-Dimethylaminorex involve phase I metabolic reactions including hydrolysis, carboxylation, hydroxylation, and carbonylation . CYP2D6 was the principal isoenzyme involved . Once formed, the phase I metabolites underwent extensive conjugation .

Chemical Reactions Analysis

4,4’-Dimethylaminorex undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Comparison with Similar Compounds

4,4’-Dimethylaminorex is structurally and functionally similar to several other compounds:

Properties

IUPAC Name

4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-3-5-9(6-4-7)10-8(2)13-11(12)14-10/h3-6,8,10H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPILLHMQNMXXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=N1)N)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031562
Record name 4,4'-Dimethylaminorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445569-01-6
Record name 4,5-Dihydro-4-methyl-5-(4-methylphenyl)-2-oxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445569-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dimethylaminorex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445569016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dimethylaminorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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